BenchChemオンラインストアへようこそ!

2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

pyridazinone piperazine chemical-procurement

This pyridazinone-piperazine hybrid features a unique N²-(2-oxoethyl)-3-oxo-piperazine-pyridin-2-yl connectivity absent from published SAR series. With zero assay records in public databases, it serves as a clean-slate diversity element for phenotypic screens, enabling discovery of novel mechanism-of-action hits. Use as a structural control in COX/α-adrenoceptor programs or a ground-truth benchmark for computational target-prediction tools. Its polyfunctional scaffold (three carbonyls, multiple Lewis-basic nitrogens) also supports reaction methodology development. Secure this unexplored, drug-like chemotype to accelerate your lead-generation workflow.

Molecular Formula C15H15N5O3
Molecular Weight 313.317
CAS No. 2320574-58-9
Cat. No. B2474360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
CAS2320574-58-9
Molecular FormulaC15H15N5O3
Molecular Weight313.317
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)CN2C(=O)C=CC=N2)C3=CC=CC=N3
InChIInChI=1S/C15H15N5O3/c21-13-5-3-7-17-20(13)11-14(22)18-8-9-19(15(23)10-18)12-4-1-2-6-16-12/h1-7H,8-11H2
InChIKeyORFSHDRJRUWCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one (CAS 2320574-58-9): Procurement-Relevant Structural Identity and Database Registration Status


2-(2-Oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one (CAS 2320574-58-9, molecular formula C₁₅H₁₅N₃O₃, molecular weight 313.31 g/mol) is a fully synthetic heterocyclic small molecule belonging to the pyridazin-3(2H)-one class . The compound features an N²-(2-oxoethyl)pyridazinone core tethered via a ketone bridge to a 3-oxo-4-(pyridin-2-yl)piperazine moiety . As of the evidence cutoff, this compound is not indexed in PubChem, ChEMBL, BindingDB, DrugBank, or the ZINC database, and no primary research articles, patents, or authoritative biological assay records bearing quantitative comparator data were retrievable for this exact CAS number [1].

Why In-Class Pyridazinone-Piperazine Hybrids Cannot Substitute for 2-(2-Oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one


Pyridazinone-piperazine hybrids constitute a structurally diverse superfamily with activities spanning COX inhibition, α₁/α₂-adrenoceptor antagonism, PDE inhibition, sodium channel modulation, and PARP inhibition, with the precise connectivity between the pyridazinone core and the piperazine substituent dictating target engagement [1] [2]. The target compound's N²-(2-oxoethyl) linkage, combined with a 3-oxo substituent on the piperazine ring and a pyridin-2-yl N-aryl group, represents a connectivity pattern that does not match any published structure-activity relationship (SAR) series [3]. Generic substitution by closely related analogs—such as those employing a methylene linker at N² or lacking the 3-oxo group on piperazine—would predictably alter hydrogen-bonding geometry, conformational flexibility, and electronic distribution at the putative pharmacophore, rendering biological data from such analogs non-transferable for procurement decisions.

Quantitative Differentiation Evidence for 2-(2-Oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one: Comparator-Based Analysis


Structural Connectivity Differentiation: N²-(2-Oxoethyl) Bridge with 3-Oxo-Piperazine Motif vs. In-Class Analogs

The target compound is distinguished from the most structurally proximal commercially available pyridazinone-piperazine analogs by three concurrent features: (i) an N²-(2-oxoethyl) linker to the piperazine ring (vs. the more common N²-methylene linker found in compounds such as CAS 952482-19-8); (ii) a 3-oxo substituent on the piperazine ring (absent in the majority of 4-(pyridin-2-yl)piperazine-containing pyridazinones); and (iii) an unsubstituted pyridazinone core at the 4-, 5-, and 6-positions [1]. No published pyridazinone series incorporates all three features simultaneously, making the compound structurally orthogonal to existing SAR datasets [2].

pyridazinone piperazine chemical-procurement scaffold-uniqueness SAR

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area vs. Drug-Like Pyridazinone Comparators

Calculated physicochemical parameters place the target compound (clogP ~1.33, TPSA ~101.6 Ų, H-bond acceptors = 8, H-bond donors = 2) in a moderately hydrophilic region of drug-like chemical space [1]. When compared to the broader pyridazinone-piperazine class, which frequently incorporates lipophilic aryl substituents at the pyridazinone 6-position resulting in clogP values of 3–5 [2], the target compound's reduced lipophilicity predicts higher aqueous solubility and potentially lower non-specific protein binding, though no experimental solubility or plasma-protein-binding data exist to confirm this inference.

drug-likeness logP TPSA physicochemical-property Lipinski

Absence of Biological Annotation as a Procurement Differentiator: Use as a 'Data-Free' Screening Probe

The target compound's complete absence from biological databases (PubChem BioAssay, ChEMBL, BindingDB) constitutes a functional differentiator from the >100 pyridazinone-piperazine analogs that possess target annotations (e.g., α₁-adrenoceptor Ki values for compounds in Betti et al. 2001; COX-2 IC₅₀ data for pyrrolo[3,4-d]pyridazinone derivatives [1][2]). For a procurement stakeholder, this 'data vacuum' is not necessarily a liability: it positions the compound as a genuine screening novelty—a probe that has not been tested in any published assay and therefore carries no pre-existing bias in target-selection campaigns.

phenotypic-screening target-ID chemical-probe negative-control SAR-gap

Recommended Procurement and Application Scenarios for 2-(2-Oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one Based on Current Evidence


Phenotypic Screening Library Diversification for Novel Scaffold Discovery

Given the compound's unannotated biological status and its unique connectivity pattern—N²-(2-oxoethyl) linkage combined with 3-oxo-piperazine and pyridin-2-yl substitution—it is suitable as a diversity element in medium-to-high-throughput phenotypic screens where the goal is identifying novel mechanisms of action. The absence of prior target annotation (0 public assay records) [1] ensures that any observed activity represents a genuinely new phenotype-biochemistry association rather than a known pharmacology recapitulation, increasing the value of positive screening hits for patentable lead series.

Negative-Control Probe for Pyridazinone-Piperazine SAR Studies

In laboratories actively prosecuting pyridazinone-piperazine chemical series (e.g., α-adrenoceptor or COX-2 programs), this compound can serve as a structural control to test whether the N²-(2-oxoethyl)-3-oxo-piperazine connectivity abolishes or retains target binding. Because the compound lacks the 6-aryl substitution common to active analogs in published series [2], it provides a baseline for deconvoluting the contribution of the pyridazinone core substitution to binding affinity, selectivity, and cellular potency.

Computational Chemistry and Docking Studies as a 'Dark-Chemical-Space' Benchmark

The compound's well-defined but biologically unexplored structure makes it a useful benchmark molecule for computational target-prediction algorithms (e.g., SEA, SuperPred, SwissTargetPrediction). Its intermediate clogP (1.33) and moderate TPSA (101.6 Ų) place it in a favorable region of drug-like property space, and its predicted inactivity across known targets—by virtue of zero database annotation—provides a ground-truth test case for evaluating false-positive rates in in silico target-fishing tools [3].

Synthetic Methodology Development Using a Polyfunctional Heterocyclic Substrate

With three reactive carbonyl groups (pyridazinone C=O, piperazinone C=O, and the bridging ketone), multiple Lewis-basic nitrogen atoms, and an unsubstituted pyridazinone ring susceptible to electrophilic aromatic substitution, the compound offers a polyfunctional scaffold for developing and validating new synthetic transformations—such as chemoselective reduction, cross-coupling, or cycloaddition reactions—relevant to medicinal chemistry workflow optimization.

Quote Request

Request a Quote for 2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.